![molecular formula C22H29NO B14728205 4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol CAS No. 5426-29-9](/img/structure/B14728205.png)
4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol is a complex organic compound characterized by its unique structure, which includes a benzyl group, a cyclohexyl group, and a dimethylaminomethyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst such as aluminum chloride.
Cyclohexyl Group Introduction: The cyclohexyl group can be added via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate intermediate.
Dimethylaminomethyl Group Addition: The dimethylaminomethyl group can be introduced through a Mannich reaction, involving formaldehyde, dimethylamine, and the phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the benzyl and cyclohexyl groups.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the benzyl and cyclohexyl groups.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.
Mécanisme D'action
The mechanism of action of 4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dimethylaminomethyl group can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyl-2-cyclohexylphenol: Lacks the dimethylaminomethyl group, resulting in different chemical properties and biological activities.
2-Cyclohexyl-6-[(dimethylamino)methyl]phenol:
4-Benzyl-6-[(dimethylamino)methyl]phenol: Lacks the cyclohexyl group, leading to variations in its chemical behavior and uses.
Uniqueness
4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the benzyl, cyclohexyl, and dimethylaminomethyl groups allows for diverse interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
5426-29-9 |
|---|---|
Formule moléculaire |
C22H29NO |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
4-benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C22H29NO/c1-23(2)16-20-14-18(13-17-9-5-3-6-10-17)15-21(22(20)24)19-11-7-4-8-12-19/h3,5-6,9-10,14-15,19,24H,4,7-8,11-13,16H2,1-2H3 |
Clé InChI |
LZQLEUJFVOTLFN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C(=CC(=C1)CC2=CC=CC=C2)C3CCCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)

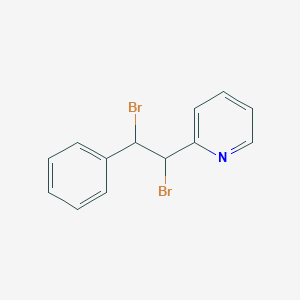
![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)
![4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine](/img/structure/B14728149.png)
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)

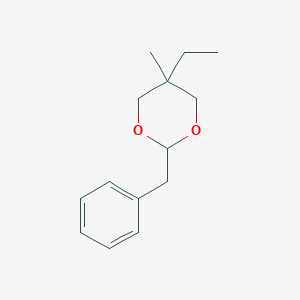


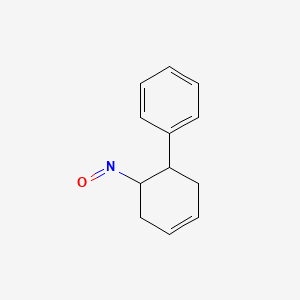
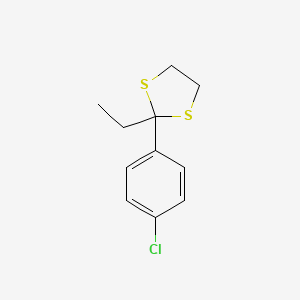
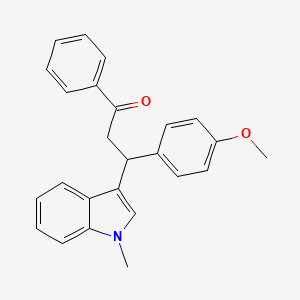
![2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane](/img/structure/B14728223.png)
